

Spectroscopic Profile of 2-Acetylbutyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylbutyrolactone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetylbutyrolactone** (CAS No. 517-23-7), a key intermediate in the synthesis of various pharmaceuticals and a versatile building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

2-Acetylbutyrolactone, with the chemical formula $C_6H_8O_3$, is a derivative of γ -butyrolactone. Its structure, featuring both a lactone ring and an acetyl group, provides a unique platform for a variety of chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in synthetic applications. This guide presents a compilation of its 1H NMR, ^{13}C NMR, IR, and MS data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Acetylbutyrolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-Acetylbutyrolactone** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **2-Acetylbutyrolactone**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------------|
| ~2.3 | m | 2H | -CH ₂ - (C4) |
| 2.29 | s | 3H | -C(O)CH ₃ |
| 3.65 | t, J=9.0 Hz | 1H | -CH- (C3) |
| ~4.2 | m | 2H | -O-CH ₂ - (C5) |

Note: Data acquired in CDCl_3 at 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS). The spectrum shows the presence of both enol and keto tautomers.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Acetylbutyrolactone**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------|
| 29.3 | -C(O)CH ₃ |
| 30.5 | -CH ₂ - (C4) |
| 54.4 | -CH- (C3) |
| 65.8 | -O-CH ₂ - (C5) |
| 174.4 | Lactone C=O (C2) |
| 201.8 | Ketone C=O |

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-Acetylbutyrolactone** are detailed below.

Table 3: IR Spectroscopic Data for **2-Acetylbutyrolactone**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------|
| 2920 | Weak | C-H stretch (CH ₂) |
| 1765 | Strong | C=O stretch (lactone) |
| 1720 | Strong | C=O stretch (ketone) |
| 1423 | Medium | CH ₂ scissoring |
| 1360 | Medium | CH ₂ wagging |
| 1217 | Medium | CH ₂ twisting |
| 1180 | Strong | C-O stretch |
| 785 | Medium | CH ₂ rocking |

Note: The presence of two distinct carbonyl peaks confirms the lactone and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **2-Acetylbutyrolactone** are as follows.

Table 4: Mass Spectrometry Data for **2-Acetylbutyrolactone**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 128 | 2.6 | [M] ⁺ (Molecular Ion) |
| 86 | 48.5 | [M - C ₂ H ₂ O] ⁺ |
| 43 | 100 | [CH ₃ CO] ⁺ (Base Peak) |
| 41 | 26.9 | [C ₃ H ₅] ⁺ |

Note: Data obtained via electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **2-Acetylbutyrolactone** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm

- Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **2-Acetylbutyrolactone** was placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Data Processing: The sample spectrum was baseline-corrected and the peak positions were identified.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **2-Acetylbutyrolactone** was prepared in dichloromethane (1 mg/mL).

GC Conditions:

- Injection Volume: 1 μ L
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

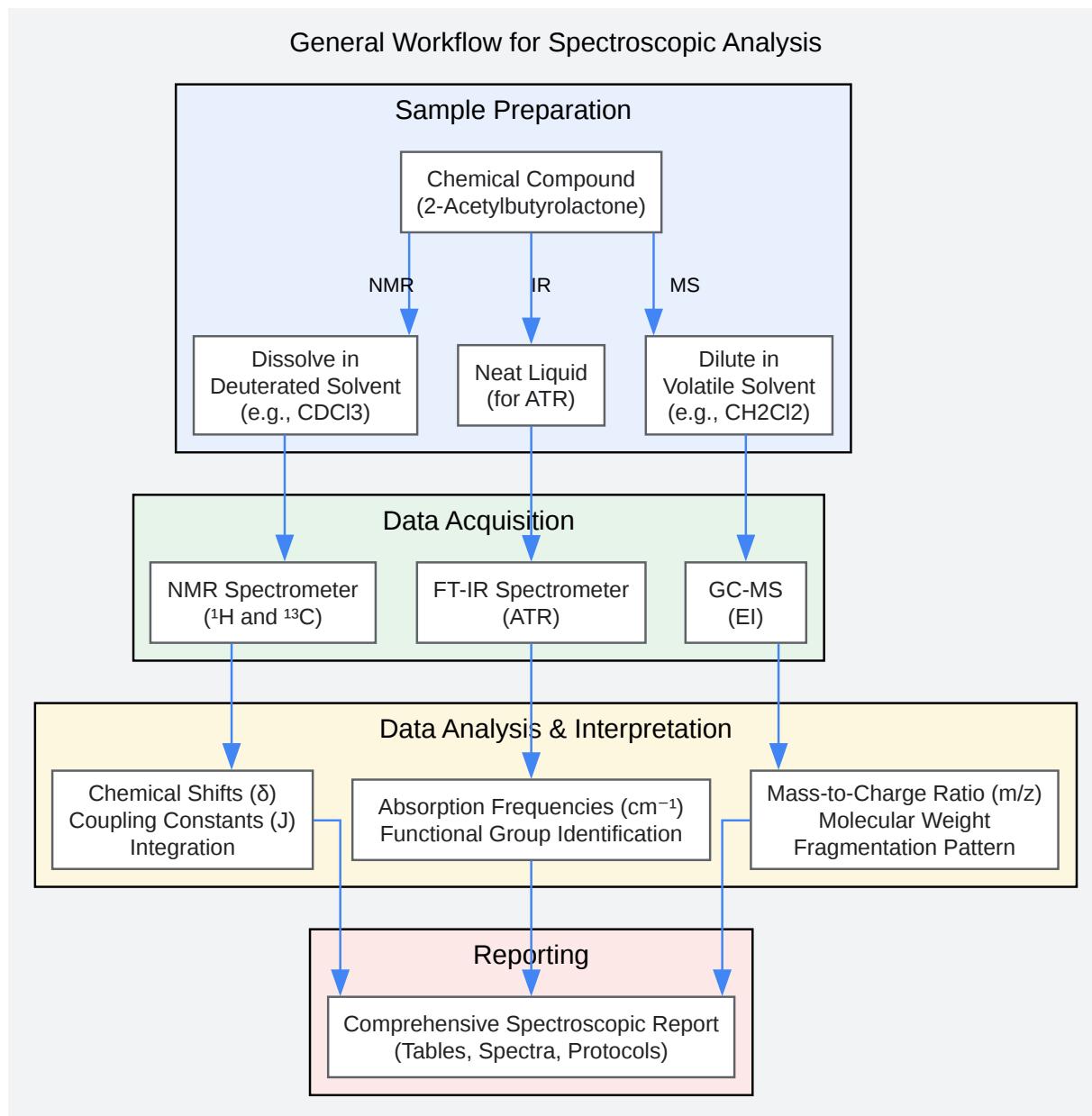
MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 40-400 amu
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Data Processing: The mass spectrum corresponding to the chromatographic peak of **2-Acetylbutyrolactone** was extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetylbutyrolactone**.



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General Workflow for Spectroscopic Analysis of a Chemical Compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com